molecular formula C39H68O2 B1294587 Cholesteryl laurate CAS No. 1908-11-8

Cholesteryl laurate

Cat. No.: B1294587
CAS No.: 1908-11-8
M. Wt: 569 g/mol
InChI Key: RMLFYKFCGMSLTB-ZBDFTZOCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl laurate can be synthesized through the esterification of cholesterol with lauric acid. One common method involves the use of thionyl chloride as a catalyst. The reaction typically proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Cholesteryl laurate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of cholesterol and lauric acid. Transesterification involves the exchange of the ester group with another alcohol or acid under the influence of a catalyst .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cholesteryl laurate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form liposomes and other lipid-based carriers.

    Industry: Utilized as a lubricant, plasticizer, and additive in coatings and cosmetics

Comparison with Similar Compounds

Cholesteryl laurate can be compared with other cholesteryl esters such as cholesteryl oleate, cholesteryl palmitate, and cholesteryl stearate. These compounds share similar structural features but differ in the fatty acid component:

Uniqueness: this compound is unique due to its specific fatty acid component, lauric acid, which imparts distinct physical and chemical properties. Its moderate solubility in organic solvents and its ability to form stable lipid-based structures make it valuable in various applications .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H68O2/c1-7-8-9-10-11-12-13-14-15-19-37(40)41-32-24-26-38(5)31(28-32)20-21-33-35-23-22-34(30(4)18-16-17-29(2)3)39(35,6)27-25-36(33)38/h20,29-30,32-36H,7-19,21-28H2,1-6H3/t30-,32+,33+,34-,35+,36+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLFYKFCGMSLTB-ZBDFTZOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90929731
Record name Cholest-5-en-3-yl dodecanoate
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Molecular Weight

569.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name CE(12:0)
Source Human Metabolome Database (HMDB)
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CAS No.

1908-11-8
Record name Cholesteryl laurate
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Record name Cholesteryl laurate
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Record name Cholesteryl laurate
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Record name Cholest-5-en-3-ol (3.beta.)-, 3-dodecanoate
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Record name Cholest-5-en-3-yl dodecanoate
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Record name Cholest-5-en-3-β-yl laurate
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Record name CHOLESTERYL LAURATE
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Record name CE(12:0)
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URL http://www.hmdb.ca/metabolites/HMDB0002262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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